molecular formula C5H11BrClN B13508914 3-(bromomethyl)cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers

3-(bromomethyl)cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers

Cat. No.: B13508914
M. Wt: 200.50 g/mol
InChI Key: HLIOAZYMLCTVTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)cyclobutan-1-aminehydrochloride typically involves the bromination of cyclobutan-1-amine followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)cyclobutan-1-aminehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutan-1-amines, while oxidation and reduction reactions can modify the amine group .

Scientific Research Applications

3-(bromomethyl)cyclobutan-1-aminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(bromomethyl)cyclobutan-1-aminehydrochloride involves its interaction with molecular targets through its bromomethyl and amine groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(chloromethyl)cyclobutan-1-aminehydrochloride
  • 3-(iodomethyl)cyclobutan-1-aminehydrochloride
  • 3-(methyl)cyclobutan-1-aminehydrochloride

Uniqueness

3-(bromomethyl)cyclobutan-1-aminehydrochloride is unique due to its bromomethyl group, which imparts specific reactivity and properties that differ from its chloro, iodo, and methyl analogs. This uniqueness makes it valuable for specific applications in organic synthesis and scientific research .

Properties

Molecular Formula

C5H11BrClN

Molecular Weight

200.50 g/mol

IUPAC Name

3-(bromomethyl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C5H10BrN.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H

InChI Key

HLIOAZYMLCTVTG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)CBr.Cl

Origin of Product

United States

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